N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
Description
N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a compound that features a piperidine ring, a pyrimidine ring, and a cyclopentylmethyl group. Compounds containing piperidine and pyrimidine rings are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H28N4 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C17H28N4/c1-14-10-18-17(19-11-14)20(2)16-8-5-9-21(13-16)12-15-6-3-4-7-15/h10-11,15-16H,3-9,12-13H2,1-2H3 |
InChI Key |
STODRBDXSLGUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Cyclopentylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopentylmethyl halide under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through amination reactions.
Chemical Reactions Analysis
N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.
Scientific Research Applications
N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other piperidine and pyrimidine derivatives:
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring but differ in their biological activities and therapeutic applications.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside share the pyrimidine ring and are used in cancer treatment and antiviral therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
